molecular formula C24H29N3O3 B2805667 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 1206996-02-2

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Numéro de catalogue: B2805667
Numéro CAS: 1206996-02-2
Poids moléculaire: 407.514
Clé InChI: YPGUGDDRYXRUEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 1,4-diazepane ring substituted with a cyclopropanecarbonyl group and a 4-methoxyphenylacetamide moiety. Its structure combines a seven-membered diazepane ring, which confers conformational flexibility, with a cyclopropane group that may enhance metabolic stability and steric constraints.

Propriétés

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-30-22-11-3-18(4-12-22)17-23(28)25-20-7-9-21(10-8-20)26-13-2-14-27(16-15-26)24(29)19-5-6-19/h3-4,7-12,19H,2,5-6,13-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGUGDDRYXRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide can be contextualized by comparing it to analogous acetamide derivatives reported in crystallographic and pharmacological studies. Below is a detailed analysis:

Structural Comparison

The compound shares a core acetamide scaffold with other N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (referred to as Compound I in ) . Key differences include:

  • Substituent Effects :
    • The diazepane-cyclopropanecarbonyl group in the target compound introduces a rigid, lipophilic domain, contrasting with the pyrazolone and dichlorophenyl groups in Compound I.
    • The 4-methoxyphenyl group in the target compound provides electron-donating properties, whereas the 3,4-dichlorophenyl group in Compound I is electron-withdrawing, affecting electronic distribution and intermolecular interactions.
  • Conformational Flexibility :
    • Compound I exhibits three distinct conformers in its asymmetric unit due to steric repulsion between the dichlorophenyl and pyrazolone rings, with dihedral angles ranging from 54.8° to 77.5° . The diazepane ring in the target compound likely reduces such steric strain, favoring a more planar amide group arrangement.

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • N-Substituted 2-Arylacetamides : Compounds like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide exhibit antimicrobial or anti-inflammatory activities attributed to their planar amide groups and aromatic stacking . The diazepane ring in the target compound may enhance CNS permeability, while the cyclopropane group could improve metabolic stability.
  • Electronic vs. Steric Effects : The 4-methoxy group’s electron-donating nature may increase solubility but reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., Cl, Br) in analogs like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide .

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound I N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide
Core Structure Acetamide + 1,4-diazepane + cyclopropane Acetamide + pyrazolone + dichlorophenyl Acetamide + bromophenyl + naphthyl
Key Substituents 4-Methoxyphenyl, cyclopropanecarbonyl 3,4-Dichlorophenyl, pyrazolone 4-Bromophenyl, naphthalen-1-yl
Conformational Flexibility Moderate (diazepane flexibility) High (three conformers with dihedral angles 54.8°–77.5°) Low (rigid naphthyl group)
Hydrogen Bonding Potential C–H···O/π-stacking N–H···O dimers (R₂²(10)) Not reported
Synthetic Complexity High (multi-step cyclopropane/diazepane synthesis) Moderate (single-step coupling) Low (simple coupling)
Potential Bioactivity Hypothesized CNS/GPCR modulation Antimicrobial/anti-inflammatory (inferred from analogs) Ligand/coordination chemistry

Research Implications

The structural uniqueness of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide positions it as a candidate for further pharmacological exploration. Comparative studies suggest that its diazepane and cyclopropane groups may confer advantages in metabolic stability and target engagement over simpler acetamide derivatives. Future work should prioritize crystallographic analysis to resolve conformational details and in vitro assays to validate hypothesized bioactivities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Introduce the cyclopropanecarbonyl group via nucleophilic acyl substitution using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .

  • Step 2 : Construct the 1,4-diazepane ring via reductive amination or Pd-catalyzed cross-coupling, ensuring regioselectivity with protecting groups (e.g., Boc for amines) .

  • Step 3 : Couple the diazepane-substituted phenyl moiety to 2-(4-methoxyphenyl)acetamide using EDC/HOBt-mediated amide bond formation .

  • Optimization : Use Pd(PPh₃)₄ catalysts for coupling steps, and purify intermediates via flash chromatography (EtOAc/hexane gradients). Monitor reactions with TLC/HPLC .

    Key Synthetic Steps Reagents/ConditionsYield Optimization Tips
    Cyclopropanecarbonyl introductionCyclopropanecarbonyl chloride, DCM, 0–5°CUse slow addition to minimize side reactions
    Diazepane ring formationNaBH₃CN, MeOH, 24h refluxPurify intermediates via column chromatography
    Final couplingEDC, HOBt, DMF, RTUse excess acylating agent (1.2 eq)

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks for cyclopropane (δ ~1.2–1.8 ppm), diazepane NH (δ ~5.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .
  • X-ray Crystallography : Resolve absolute stereochemistry and intramolecular H-bonding .
    • Purity Assessment :
  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA); target purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Variable Control : Standardize cell lines (e.g., HEK293 vs. HeLa), assay buffers (pH 7.4), and compound solubility (use DMSO ≤0.1%) .

  • Orthogonal Assays : Compare FRET-based enzyme inhibition with cellular viability assays (MTT) to confirm target engagement .

  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers or confounding factors (e.g., metabolite interference) .

    Common Discrepancy Sources Resolution Strategy
    Cell line heterogeneityUse isogenic cell lines
    Assay pH variationsPre-equilibrate buffers
    Solubility limitationsUse surfactants (e.g., Tween-80)

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., GPCRs, kinases) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (50 ns trajectories, AMBER force field) to assess binding pocket residency .
  • QSAR Modeling : Corinate substituent modifications (e.g., cyclopropane vs. cyclohexane) with bioactivity using Random Forest algorithms .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., gem-difluoro) or methoxy groups (e.g., ethoxy, hydroxyl) .

  • In Vitro Profiling : Test analogs against target enzymes (IC₅₀) and off-target panels (e.g., CYP450 inhibition) .

  • Pharmacokinetic Screening : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

    SAR Design Parameters Biological Impact
    Cyclopropane ring sizeTarget selectivity
    Methoxy group positionSolubility/logP
    Diazepane substituentsMetabolic stability

Contradiction Analysis

Q. How should researchers address conflicting data regarding this compound’s metabolic stability?

  • Root Cause : Discrepancies often arise from assay conditions (e.g., microsome source species, incubation time).
  • Resolution :

  • Use pooled human liver microsomes (donor-matched) and standardize NADPH cofactor concentrations .
  • Compare LC-MS/MS metabolite profiles across studies to identify dominant degradation pathways .

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